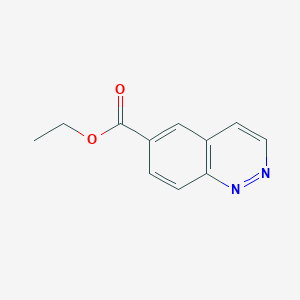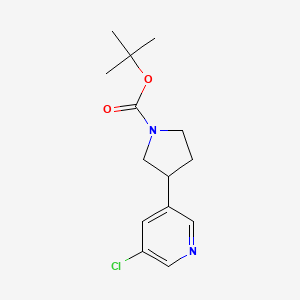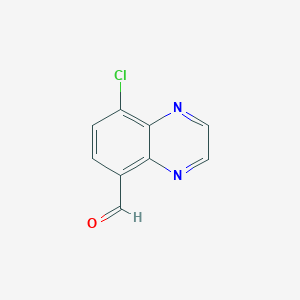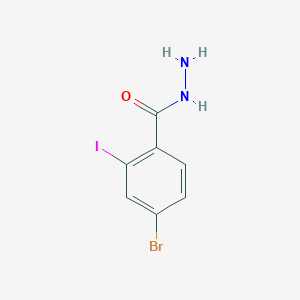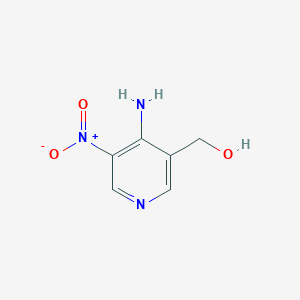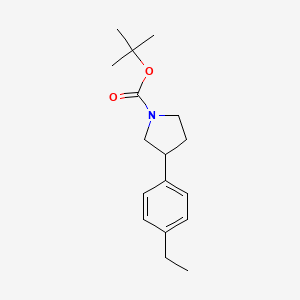
1-Boc-3-(4-ethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-ethylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 4-ethylphenyl substituent on the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-Boc-3-(4-ethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, such as the cyclization of appropriate precursors or the reduction of pyrrole derivatives.
Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a substitution reaction, where a suitable phenyl derivative is reacted with the pyrrolidine ring.
Protection of the Nitrogen Atom: The Boc protecting group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
1-Boc-3-(4-ethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using appropriate nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
科学的研究の応用
1-Boc-3-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Boc-3-(4-ethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The Boc protecting group can influence the compound’s stability, solubility, and bioavailability, making it a valuable tool in drug design .
類似化合物との比較
1-Boc-3-(4-ethylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Boc-3-(4-isopropylphenyl)pyrrolidine: Features an isopropyl group, which can influence the compound’s interactions with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential impact on chemical reactivity and biological activity.
特性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-5-13-6-8-14(9-7-13)15-10-11-18(12-15)16(19)20-17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
InChIキー |
OHXQDFINQXDQGE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


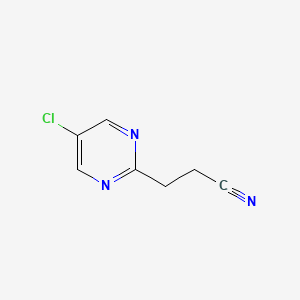
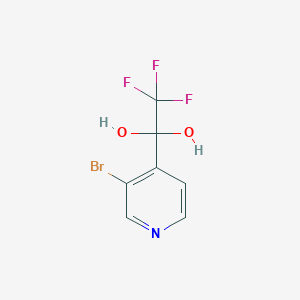
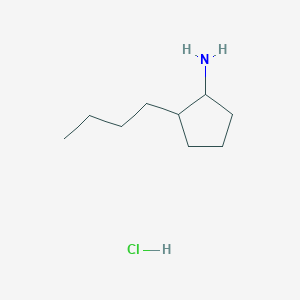
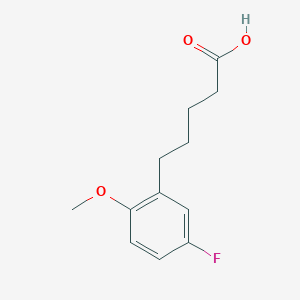
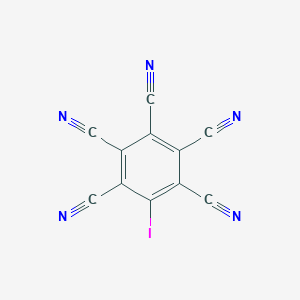
![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
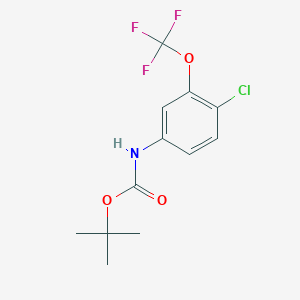
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)
